![molecular formula C17H11N3O3S B5333864 N-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide](/img/structure/B5333864.png)
N-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide
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Overview
Description
N-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, an oxadiazole ring, and a thiophene ring, making it a unique and versatile molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the radical bromination of a methyl group followed by conversion to a phosphonate and subsequent reaction with a benzaldehyde derivative.
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling Reactions: The final step involves coupling the furan, oxadiazole, and thiophene rings using cross-coupling reactions such as Suzuki-Miyaura or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are used for substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide .
- 5-Furan-2yl [1,3,4]oxadiazole-2-thiol .
Uniqueness
N-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide stands out due to its combination of three different heterocyclic rings, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c21-16(14-7-3-9-24-14)18-12-5-1-4-11(10-12)15-19-17(23-20-15)13-6-2-8-22-13/h1-10H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKGFTYGYOUXEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=NOC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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